吡咯烷蓖麻油酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

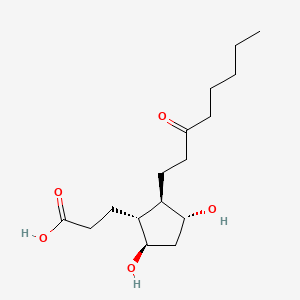

Pyrrolidine Ricinoleamide, also known as ®-5d, is a fatty acid amide . It exhibits effective antiproliferative activity against a series of cancer cells, including human glioma U251 cells . It is a derivative of the amide of ricinoleic acid , which constitutes about 90% of the fatty acids in castor oil .

Synthesis Analysis

Pyrrolidine is a versatile scaffold for novel biologically active compounds . The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives . The catalysts’ synthesis started from Boc-(S)-prolinol, which was then converted to 2-(aminomethyl)pyrrolidine .Molecular Structure Analysis

Pyrrolidine Ricinoleamide has a molecular formula of C22H41NO2 . Its average mass is 351.566 Da and its monoisotopic mass is 351.313721 Da . The structure of Pyrrolidine Ricinoleamide is characterized by a five-membered pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine compounds are characterized by their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用

有机催化

吡咯烷衍生物,如吡咯烷蓖麻油酰胺,在有机催化领域具有重要意义。支持的脯氨酸和脯氨酸衍生物,包括取代脯氨酰胺或吡咯烷的脯氨酸,已经显示出在各种化学反应中作为有机催化剂的有效性。它们在有机合成中的应用在固定化程序、催化剂的回收性和再利用性方面值得注意(Gruttadauria, Giacalone, & Noto, 2008)。

核因子κB(NF-κB)的抑制

吡咯烷衍生物,如吡咯烷二硫代氨基甲酸酯(PDTC),是核因子κB(NF-κB)的有效抑制剂,NF-κB是在调节对感染的免疫反应中起关键作用的蛋白质复合物。PDTC抑制NF-κB的能力对于预防人类早幼粒白血病细胞和胸腺细胞凋亡具有重要意义,暗示了其在治疗应用中的潜力(Bessho et al., 1994)。

多取代吡咯烷的合成

吡咯烷是许多生物活性天然产物和药物中的关键亚结构。环加成和环化策略是构建多取代吡咯烷的高效方法。这种方法在原子经济性、立体选择性、产品多样性以及在不对称合成中的重要性方面显著,特别是在合成含吡咯烷生物碱时(Li, Ye, & Zhang, 2018)。

糖苷酶抑制和治疗潜力

某些吡咯烷衍生物以其对糖苷酶和糖基转移酶的抑制活性而闻名,使它们成为潜在的治疗药物。这一方面对于理解某些疾病的化学基础并开发有针对性的治疗方法至关重要(Izquierdo et al., 2008)。

癌症、艾滋病、糖尿病和免疫学研究

吡咯烷类生物碱在与癌症、艾滋病、糖尿病、免疫学和植物-昆虫识别相关的研究中被使用。这些化合物类似于糖分子,作为强效的糖苷酶抑制剂,促进了这些领域的进展(Fellows & Nash, 1990)。

缺血/再灌注损伤

吡咯烷衍生物已经显示出在减轻各种器官的缺血/再灌注损伤方面的有效性。研究表明,像PDTC这样的化合物可以显著预防再灌注损伤,暗示了它们在临床环境中可能用于关注这类损伤的情况(Teke et al., 2007)。

安全和危害

While specific safety and hazard information for Pyrrolidine Ricinoleamide is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure . It’s also recommended to wear protective work clothing and wash thoroughly after exposure .

未来方向

Pyrrolidine compounds, including Pyrrolidine Ricinoleamide, have shown promise in the field of drug discovery due to their biological activities . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

属性

CAS 编号 |

1246776-23-7 |

|---|---|

产品名称 |

Pyrrolidine Ricinoleamide |

分子式 |

C22H41NO2 |

分子量 |

351.6 |

InChI |

InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |

InChI 键 |

ONIVXONBIIIQQH-ZDKIGPTLSA-N |

SMILES |

O=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC |

同义词 |

12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)